molecular formula C18H13N3O3 B2611388 N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 921143-16-0

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2611388
CAS No.: 921143-16-0
M. Wt: 319.32
InChI Key: CKYBSUAWVXCHLY-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of this compound.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities , suggesting that this compound could have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of the oxadiazole ring and benzofuran moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBSUAWVXCHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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